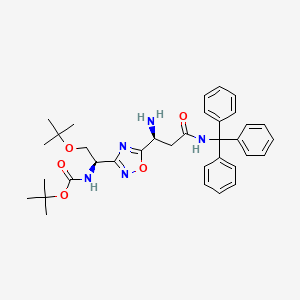
tert-Butyl ((R)-1-(5-((S)-1-amino-3-oxo-3-(tritylamino)propyl)-1,2,4-oxadiazol-3-yl)-2-(tert-butoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl ((R)-1-(5-((S)-1-amino-3-oxo-3-(tritylamino)propyl)-1,2,4-oxadiazol-3-yl)-2-(tert-butoxy)ethyl)carbamate is a useful research compound. Its molecular formula is C35H43N5O5 and its molecular weight is 613.759. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl ((R)-1-(5-((S)-1-amino-3-oxo-3-(tritylamino)propyl)-1,2,4-oxadiazol-3-yl)-2-(tert-butoxy)ethyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure
The compound features a tert-butyl carbamate moiety linked to a 1,2,4-oxadiazole ring, which is known for enhancing biological activity through various mechanisms. The presence of the amino acid derivative contributes to its potential as a bioactive molecule.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the oxadiazole ring.
- Introduction of the amino acid side chain.
- Protection and deprotection steps to ensure the integrity of reactive functional groups.
Anticancer Properties
Recent studies have indicated that compounds featuring oxadiazole moieties exhibit significant anticancer activity. For instance, oxadiazole derivatives have been shown to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives selectively induced apoptosis in various cancer cell lines by activating caspase pathways . The specific activity of this compound was not directly tested but suggests a promising avenue for further investigation.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Non-natural amino acids incorporated into peptides have been shown to enhance binding affinity and specificity towards target enzymes.
Research Findings:
Incorporation of similar structural motifs has been linked to improved inhibition of proteases such as trypsin-like enzymes . This indicates that the compound could serve as a scaffold for developing more potent inhibitors.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Parameters such as solubility, permeability, and metabolic stability are essential considerations.
| Property | Value |
|---|---|
| Solubility | 0.403 mg/ml |
| Log P (octanol/water) | -2.88 |
| Metabolic Stability | Under investigation |
Potential Applications
Given its structural characteristics and preliminary biological activity data, this compound may find applications in:
- Cancer Therapy: As an anticancer agent targeting specific pathways.
- Enzyme Modulation: As an inhibitor for therapeutic enzymes involved in various diseases.
- Drug Design: As a template for designing novel bioactive compounds.
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-[5-[(1S)-1-amino-3-oxo-3-(tritylamino)propyl]-1,2,4-oxadiazol-3-yl]-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N5O5/c1-33(2,3)43-23-28(37-32(42)44-34(4,5)6)30-38-31(45-40-30)27(36)22-29(41)39-35(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21,27-28H,22-23,36H2,1-6H3,(H,37,42)(H,39,41)/t27-,28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDNGCVMBLLUBU-NSOVKSMOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C1=NOC(=N1)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C1=NOC(=N1)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














